Diginatin

Description

Properties

IUPAC Name |

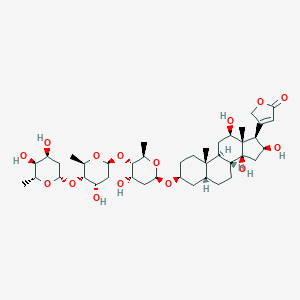

3-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64O15/c1-18-36(48)26(42)13-33(51-18)55-38-20(3)53-34(15-28(38)44)56-37-19(2)52-32(14-27(37)43)54-23-8-9-39(4)22(11-23)6-7-24-25(39)12-30(46)40(5)35(21-10-31(47)50-17-21)29(45)16-41(24,40)49/h10,18-20,22-30,32-38,42-46,48-49H,6-9,11-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASCKLXRKILUGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CC(C7C8=CC(=O)OC8)O)O)C)O)C)C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201023754 | |

| Record name | Diginatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

796.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52589-12-5 | |

| Record name | (3β,5β,12β,16β)-3-[(O-2,6-Dideoxy-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-12,14,16-trihydroxycard-20(22)-enolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52589-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diginatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Digitonin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitonin, a steroidal glycoside saponin derived from the foxglove plant (Digitalis purpurea), is a powerful biochemical tool renowned for its ability to selectively permeabilize cell membranes. Its unique mechanism of action, centered on a specific interaction with membrane cholesterol, has made it an indispensable reagent in cell biology for decades. This technical guide provides a comprehensive overview of the core mechanism of digitonin, its concentration-dependent effects, and detailed protocols for its application in key experimental procedures.

Core Mechanism of Action: A Cholesterol-Dependent Interaction

The primary mechanism of action of digitonin is its high-affinity interaction with β-hydroxysterols, most notably cholesterol, a crucial component of eukaryotic cell membranes.[1] Digitonin is an amphipathic molecule, possessing both a hydrophobic steroidal aglycone (digitogenin) and a hydrophilic pentasaccharide chain. This structure facilitates its insertion into the lipid bilayer.

The interaction between digitonin and cholesterol is stoichiometric, with studies suggesting a binding ratio close to 1:1.[2] This interaction leads to the formation of insoluble complexes or aggregates within the membrane.[1] The sequestration of cholesterol by digitonin disrupts the normal packing of phospholipids, leading to the formation of pores and a subsequent increase in membrane permeability.[1] The diameter of these pores is estimated to be around 8 nm.[1]

The action of digitonin is highly dependent on the cholesterol content of the membrane. Membranes with a high cholesterol-to-phospholipid ratio, such as the plasma membrane of mammalian cells, are highly susceptible to permeabilization by digitonin. In contrast, membranes with low cholesterol content, including the inner mitochondrial membrane and the endoplasmic reticulum, are relatively resistant.[1] This differential sensitivity is the basis for the selective permeabilization of the plasma membrane, a key feature exploited in many experimental applications.

At low concentrations, digitonin creates pores in the plasma membrane, allowing the passage of small molecules and ions while leaving intracellular organelles largely intact. As the concentration of digitonin increases, its disruptive effects extend to cholesterol-containing organellar membranes, and at very high concentrations, it acts as a detergent, leading to the complete solubilization of membranes and cell lysis.

Visualizing the Mechanism of Action

Caption: Digitonin interacts with cholesterol in the cell membrane, leading to pore formation and increased permeability.

Quantitative Data Summary

The effective concentration of digitonin is critical and varies depending on the cell type, cell density, and the desired outcome. The following tables summarize key quantitative data for the application of digitonin.

| Application | Cell Type | Effective Digitonin Concentration | Reference(s) |

| Plasma Membrane Permeabilization | Various Cultured Cells | 10 - 50 µg/mL (0.001% - 0.005%) | [3] |

| Immunofluorescence Staining | Adherent Cells | 20 - 40 µg/mL | [3] |

| Isolation of Mitochondria | Cultured Cells | 0.01% - 0.025% | |

| Hemolysis (IC50) | Sheep Red Blood Cells | 0.0151 mM | [4] |

| Parameter | Value | Notes | Reference(s) |

| Stoichiometric Ratio (Digitonin:Cholesterol) | ~1:1 | Binding ratio in liposomes. | [2] |

| Critical Micelle Concentration (CMC) | < 0.5 mM | Concentration at which digitonin molecules self-assemble into micelles. | [1] |

| Pore Size | ~8 nm | Estimated diameter of pores formed in biological membranes. | [1] |

Experimental Protocols

Selective Permeabilization of Cultured Cells for Immunofluorescence

This protocol describes the use of digitonin to permeabilize the plasma membrane of adherent cells for the subsequent detection of intracellular antigens by antibodies.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Digitonin stock solution (e.g., 20 mg/mL in DMSO)

-

KHM buffer (25 mM HEPES-KOH, pH 7.4, 125 mM Potassium Acetate, 2.5 mM Magnesium Acetate)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary and secondary antibodies

Procedure:

-

Grow cells to the desired confluency on sterile coverslips in a culture dish.

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Prepare the digitonin permeabilization buffer by diluting the digitonin stock solution in KHM buffer to a final concentration of 20-40 µg/mL.[3]

-

Add the digitonin permeabilization buffer to the cells and incubate for 2-5 minutes at room temperature.[3] The optimal time may vary depending on the cell type.

-

Aspirate the permeabilization buffer and immediately proceed to fixation.

-

Add the fixation solution and incubate for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes at room temperature.

-

Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides using an appropriate mounting medium.

Caption: A stepwise workflow for immunofluorescence staining using digitonin for cell permeabilization.

Isolation of Mitochondria from Cultured Cells

This protocol outlines a method for the isolation of intact mitochondria from cultured mammalian cells using digitonin to selectively permeabilize the plasma membrane.

Materials:

-

Cultured mammalian cells

-

PBS, ice-cold

-

Mitochondria Isolation Buffer (MIB): 225 mM Mannitol, 75 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4

-

Digitonin solution (e.g., 1 mg/mL in MIB)

-

Homogenizer (Dounce or Potter-Elvehjem)

-

Centrifuge and tubes

Procedure:

-

Harvest cultured cells by trypsinization or scraping and wash the cell pellet twice with ice-cold PBS by centrifugation at 600 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in a small volume of ice-cold MIB.

-

Add the digitonin solution to the cell suspension to a final concentration of 0.01% - 0.025% (w/v). The optimal concentration needs to be determined empirically for each cell line.

-

Incubate on ice for 10-15 minutes with gentle mixing to allow for selective permeabilization of the plasma membrane.

-

Homogenize the cell suspension with a Dounce homogenizer (10-20 strokes with a loose-fitting pestle) to release the mitochondria.

-

Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently wash the mitochondrial pellet by resuspending in ice-cold MIB and centrifuging again at 10,000 x g for 15 minutes at 4°C.

-

The resulting pellet contains the isolated mitochondria, which can be resuspended in an appropriate buffer for downstream applications.

Caption: A workflow for the isolation of mitochondria from cultured cells using digitonin.

Conclusion

Digitonin remains a cornerstone reagent in cellular research due to its well-characterized and highly specific mechanism of action. Its ability to selectively permeabilize membranes based on their cholesterol content provides a level of control that is difficult to achieve with other detergents. By carefully titrating its concentration, researchers can gain access to the intracellular environment for a wide range of applications, from immunocytochemistry to the isolation of functional organelles. A thorough understanding of its core mechanism and the optimization of experimental conditions are paramount to leveraging the full potential of this versatile tool.

References

- 1. biosynth.com [biosynth.com]

- 2. Interaction of digitonin and its analogs with membrane cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. med.upenn.edu [med.upenn.edu]

- 4. Membrane Disintegration Caused by the Steroid Saponin Digitonin Is Related to the Presence of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

Digitonin's Pivotal Role in Biomedical Research: An In-depth Technical Guide

Digitonin, a steroidal saponin derived from the foxglove plant Digitalis purpurea, has established itself as an indispensable tool in biomedical research.[1][2] Its unique properties as a mild, non-ionic detergent make it highly effective for selectively permeabilizing cell membranes, a critical step in a wide array of experimental procedures. This guide provides a comprehensive overview of digitonin's mechanisms, applications, and detailed protocols for its use, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Selective Membrane Permeabilization

Digitonin's primary mechanism of action lies in its ability to complex with cholesterol and other β-hydroxysterols present in cellular membranes.[1][3][4] This interaction leads to the formation of pores in the lipid bilayer, thereby increasing its permeability.[2][3][4][5] The key to digitonin's utility is its selectivity, which is based on the differential cholesterol content of various cellular membranes. The plasma membrane of eukaryotic cells is rich in cholesterol, making it highly susceptible to permeabilization by digitonin. In contrast, the membranes of organelles such as mitochondria and the endoplasmic reticulum have significantly lower cholesterol levels, rendering them more resistant to the detergent's effects at low concentrations.[4][6][7] This selective permeability allows researchers to access the cell's cytoplasm and its components without disrupting the integrity of intracellular organelles.[3][7][8]

Key Applications in Biomedical Research

The unique properties of digitonin have led to its widespread adoption in numerous areas of biomedical research:

-

Selective Permeabilization of Plasma Membranes: This is the most common application of digitonin, enabling the introduction of antibodies, peptides, and other macromolecules into the cell for various assays, including immunofluorescence staining and studies of intracellular signaling.[3][9]

-

Isolation of Mitochondria: By selectively permeabilizing the plasma membrane, digitonin allows for the gentle release of intact and functional mitochondria from cells, which can then be isolated for further study.[1][2][6][10]

-

Studying Membrane Proteins: Digitonin is used to solubilize membrane proteins for their isolation, purification, and functional analysis.[2][3][11] Its mild nature helps to preserve the native structure and function of these proteins.[4]

-

Investigation of Nuclear Protein Transport: Digitonin-permeabilized cells provide an in vitro system to study the mechanisms of protein import and export from the nucleus.[8][12]

-

Drug Delivery and Cancer Research: Digitonin's ability to increase cell permeability is being explored as a strategy to enhance the uptake of anticancer drugs by tumor cells.[1][13][14][15] It has been shown to synergistically enhance the cytotoxicity of certain chemotherapeutic agents.[13][14]

Quantitative Data for Experimental Design

The optimal concentration of digitonin is critical for achieving the desired level of permeabilization without causing excessive cellular damage. The following tables summarize typical concentration ranges for various applications. It is important to note that these concentrations should be optimized for each specific cell type and experimental condition.[16]

| Application | Cell Type | Digitonin Concentration | Notes |

| Selective Plasma Membrane Permeabilization | Various Mammalian Cells | 10 - 50 µg/mL (approx. 8 - 40 µM) | Allows for the release of cytosolic components while leaving organelle membranes intact.[7][17][18] |

| Jurkat, U87, THP-1 cells | 1 - 2 µg/mL | Effective for delivering imaging probes without affecting cell viability.[19] | |

| K562 cells | 0.01% (w/v) | Minimum concentration to permeabilize >95% of cells for CUT&RUN assays.[16] | |

| Mitochondrial Isolation | Mammalian Cell Cultures | 0.02% (w/v) | Optimal for enriching mitochondrial fractions with minimal cytoplasmic contamination.[6] |

| Immunofluorescence Staining | General Protocol | 10 µg/mL | Used for intracellular antigen staining in flow cytometry.[9] |

| Drug Delivery Enhancement | Cancer Cell Lines (Caco-2, CEM/ADR5000) | 5 µM | Non-toxic concentration that enhances the cytotoxicity of other compounds.[14][20] |

| MCF-7 Cancer Cells | 2 µM | Non-toxic concentration used in combination studies.[14] |

| Membrane Type | Cholesterol Content | Susceptibility to Digitonin |

| Plasma Membrane | High | High |

| Mitochondrial Membranes | Low | Low |

| Endoplasmic Reticulum | Low | Low |

| Lysosomal Membranes | Low | Low[7] |

Detailed Experimental Protocols

Protocol 1: Selective Permeabilization of Plasma Membrane for Immunofluorescence

This protocol describes the use of digitonin to allow antibodies to access intracellular antigens.

Materials:

-

Phosphate-buffered saline (PBS)

-

1% Bovine Serum Albumin (BSA) in PBS (PBS/BSA)

-

0.5% (w/v) Paraformaldehyde in PBS

-

0.05% (v/v) Tween 20 in PBS

-

10 µg/mL Digitonin in PBS (prepare fresh)

-

Primary and fluorescently labeled secondary antibodies

Procedure:

-

Prepare a single-cell suspension at a concentration of 1 x 10^7 cells/mL in cold PBS/BSA.[9]

-

Aliquot 100 µL of the cell suspension into microcentrifuge tubes.

-

If staining for surface antigens, perform this step now according to standard protocols.

-

Wash the cells twice with cold PBS/BSA by centrifuging at 300-400 x g for 5 minutes at 4°C and discarding the supernatant.[9]

-

Resuspend the cell pellet in 50 µL of PBS/BSA and add 100 µL of 0.5% paraformaldehyde. Incubate for 20 minutes at room temperature to fix the cells.[9]

-

Wash the cells twice with 3 mL of 0.05% Tween 20.[9]

-

Resuspend the cell pellet in 100 µL of cold 10 µg/mL digitonin solution and add the primary antibody at the recommended dilution.[9]

-

Incubate for at least 30 minutes at 4°C, protected from light.[9]

-

Wash the cells twice with 3 mL of 0.05% Tween 20.

-

Resuspend the cells in the digitonin solution with the fluorescently labeled secondary antibody and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 3 mL of 0.05% Tween 20.

-

Resuspend the cells in 200 µL of PBS for analysis by flow cytometry or fluorescence microscopy.[9]

Protocol 2: Rapid Enrichment of Mitochondria from Mammalian Cells

This protocol utilizes digitonin to selectively lyse the plasma membrane for the isolation of mitochondria.[6][10]

Materials:

-

Digitonin solution (0.02% w/v in mitochondrial isolation buffer)

-

Mitochondrial Isolation Buffer (e.g., containing sucrose, MOPS, and EGTA)

-

Cultured mammalian cells

Procedure:

-

Harvest cells and wash them with ice-cold PBS.

-

Resuspend the cell pellet in a small volume of ice-cold mitochondrial isolation buffer.

-

Add the 0.02% digitonin solution to the cell suspension and incubate on ice for a specific time (to be optimized, typically 1-5 minutes).

-

Homogenize the cell suspension with a Dounce homogenizer or by gentle vortexing to facilitate the release of mitochondria.

-

Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant (cytosolic fraction) and wash the mitochondrial pellet with mitochondrial isolation buffer.

-

The resulting pellet contains the enriched mitochondrial fraction.

Visualizing Digitonin-Based Methodologies

The following diagrams illustrate key experimental workflows and concepts involving digitonin.

Caption: Mechanism of selective plasma membrane permeabilization by digitonin.

References

- 1. agscientific.com [agscientific.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. biosynth.com [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. Rapid enrichment of mitochondria from mammalian cell cultures using digitonin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nuclear Protein Transport in Digitonin Permeabilized Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. researchgate.net [researchgate.net]

- 11. Impact of Detergents on Membrane Protein Complex Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Use of digitonin-permeabilized cells in studies of steroid receptor subnuclear trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Digitonin synergistically enhances the cytotoxicity of plant secondary metabolites in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Unveiling the Novel Anti - Tumor Potential of Digitonin, a Steroidal Saponin, in Gastric Cancer: A Network Pharmacology and Experimental Validation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. support.epicypher.com [support.epicypher.com]

- 17. Digitonin permeabilization of the cultured fin cells [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

- 19. Digitonin-facilitated delivery of imaging probes enables single-cell analysis of AKT signalling activities in suspension cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Influence of combinations of digitonin with selected phenolics, terpenoids, and alkaloids on the expression and activity of P-glycoprotein in leukaemia and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Cell: An In-depth Technical Guide to Digitonin Permeabilization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of digitonin permeabilization, a fundamental technique for accessing the intracellular environment. We will delve into the core principles of its mechanism, offer detailed experimental protocols for its application and assessment, and illustrate its use in studying cellular signaling pathways.

The Core Principle: Selective Membrane Permeabilization

Digitonin, a steroidal glycoside saponin extracted from the foxglove plant (Digitalis purpurea), is a non-ionic detergent widely used to selectively permeabilize cell membranes. Its mechanism of action is contingent on its high affinity for cholesterol, a key lipid component of eukaryotic plasma membranes.

At low concentrations, digitonin preferentially interacts with the cholesterol-rich plasma membrane, forming pores that allow the passage of small molecules and proteins. This selective permeabilization leaves intracellular membranes, such as those of the mitochondria and endoplasmic reticulum which have lower cholesterol content, largely intact. This unique property allows for the controlled release of cytosolic components and the introduction of external molecules like antibodies or fluorescent probes into the cytoplasm, while preserving the integrity of organelles.

However, the degree of permeabilization is a critical parameter that is dependent on several factors including digitonin concentration, cell type, temperature, and incubation time. At higher concentrations, digitonin can also permeabilize organellar membranes, a feature that can be exploited for specific experimental goals, such as the study of mitochondrial proteins. The reversibility of digitonin's effects is also concentration and time-dependent; while low, brief exposures may be reversible, higher concentrations or prolonged treatment can lead to irreversible membrane damage and cell death.[1]

Quantitative Data Summary

Optimizing the concentration of digitonin is paramount for successful and reproducible experiments. The following tables summarize reported digitonin concentrations and their effects on various cell lines, providing a starting point for protocol development.

Table 1: Recommended Digitonin Concentrations for Plasma Membrane Permeabilization

| Cell Line | Digitonin Concentration | Application | Reference |

| K562 | 0.01% (w/v) | CUT&RUN | [2] |

| MCF-7 | 15-18 µg/mL | Cytoplasmic Extraction | [3] |

| HEK293 | 25 µg/mL | Cytosolic Protein Extraction | [4] |

| U87 | 2-3 µg/mL | Delivery of Imaging Probes | [5] |

| THP-1 | 2 µg/mL | Delivery of Imaging Probes | [5] |

| Jurkat | 2 µg/mL | Delivery of Imaging Probes | [5] |

| T. brucei | 40 µg/mL | Cytosolic Access | [6] |

Table 2: Differential Permeabilization with Digitonin

| Digitonin Concentration | Target Membrane(s) | Common Application | Reference(s) |

| Low (e.g., 0.01-0.02% w/v) | Plasma Membrane | Release of cytosolic proteins, introduction of antibodies into the cytoplasm. | [7] |

| High | Plasma and Mitochondrial Membranes | Study of mitochondrial proteins and membrane potential. | [8] |

Experimental Protocols

Here, we provide detailed methodologies for key experiments involving digitonin permeabilization.

Protocol for Optimizing Digitonin Concentration

This protocol describes a general workflow to determine the optimal digitonin concentration for selectively permeabilizing the plasma membrane while leaving intracellular compartments intact.

Materials:

-

Cells of interest

-

Phosphate-Buffered Saline (PBS)

-

Digitonin stock solution (e.g., 20 mg/mL in DMSO)

-

Permeabilization buffer (e.g., KHM buffer: 25 mM HEPES-KOH pH 7.0, 125 mM KOAc, 2.5 mM Mg(OAc)2)[9]

-

Trypan Blue solution (0.4%)

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

-

Microplate reader

Procedure:

-

Cell Preparation: Harvest and wash cells with PBS. Resuspend the cell pellet in the desired permeabilization buffer at a concentration of 1 x 10^7 cells/mL.

-

Digitonin Dilution Series: Prepare a serial dilution of digitonin in the permeabilization buffer. A typical starting range would be from 0 to 100 µg/mL.

-

Permeabilization: Aliquot 100 µL of the cell suspension into separate tubes. Add 100 µL of each digitonin dilution to the respective tubes.

-

Incubation: Incubate the cell suspensions at room temperature for a defined period, typically 5-10 minutes.

-

Assessment of Permeabilization:

-

Trypan Blue Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.[10][11] Incubate for 3 minutes at room temperature.[11][12] Load onto a hemocytometer and count the number of blue (permeabilized) and clear (intact) cells under a microscope. The optimal concentration should result in a high percentage of blue-stained cells.

-

LDH Release Assay: Centrifuge the cell suspensions to pellet the cells. Collect the supernatant and measure the LDH activity using a commercial kit according to the manufacturer's instructions.[13][14][15] A significant increase in LDH in the supernatant indicates plasma membrane permeabilization. To assess organellar integrity, the cell pellet can be lysed to measure the release of organelle-specific enzymes (e.g., cathepsin for lysosomes).[3]

-

Protocol for Trypan Blue Exclusion Assay

This assay is a simple and rapid method to assess cell membrane integrity following digitonin treatment.

Materials:

-

Digitonin-treated cell suspension

-

Trypan Blue solution (0.4%)

-

Hemocytometer

-

Microscope

Procedure:

-

Sample Preparation: Take 10 µL of the digitonin-treated cell suspension and mix it with 10 µL of 0.4% Trypan Blue solution.[10]

-

Incubation: Allow the mixture to incubate for 3 minutes at room temperature.[11][12]

-

Counting: Load 10 µL of the mixture onto a clean hemocytometer.

-

Microscopy: Under a light microscope, count the number of viable (clear cytoplasm) and non-viable/permeabilized (blue cytoplasm) cells in the central grid of the hemocytometer.

-

Calculation: Calculate the percentage of permeabilized cells using the following formula: % Permeabilized Cells = (Number of blue cells / Total number of cells) x 100

Protocol for Lactate Dehydrogenase (LDH) Release Assay

This quantitative assay measures the activity of the cytosolic enzyme LDH released into the supernatant upon plasma membrane damage.

Materials:

-

Digitonin-treated cell suspension

-

LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)

-

96-well plate

-

Microplate reader capable of measuring absorbance at 490 nm and 680 nm.

Procedure:

-

Sample Collection: After digitonin treatment, centrifuge the cell suspension at a low speed (e.g., 600 x g) for 5 minutes to pellet the cells.

-

Supernatant Transfer: Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.

-

Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.[15] Add the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.

-

Stopping the Reaction: Add the stop solution provided in the kit to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader. The absorbance at 490 nm is proportional to the amount of LDH released.

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells completely lysed with a detergent like Triton X-100).

Visualization of Experimental Workflows and Signaling Pathways

Digitonin permeabilization is a powerful tool for investigating a variety of cellular signaling pathways. Below are diagrams generated using Graphviz (DOT language) to illustrate key experimental workflows and signaling cascades that can be studied using this technique.

General Workflow for Optimizing Digitonin Concentration

Caption: Workflow for optimizing digitonin concentration.

Investigating Apoptosis via Cytochrome c Release

Caption: Experimental workflow for studying Cytochrome c release.

Probing the AKT Signaling Pathway

Caption: Workflow for analyzing AKT signaling with probes.

Logical Relationship in Selective Permeabilization

Caption: Mechanism of selective plasma membrane permeabilization.

References

- 1. Page loading... [guidechem.com]

- 2. support.epicypher.com [support.epicypher.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Digitonin-facilitated delivery of imaging probes enables single-cell analysis of AKT signalling activities in suspension cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Digitonin permeabilization assay [bio-protocol.org]

- 7. Selective permeabilization for the high-throughput measurement of compartmented enzyme activities in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. med.upenn.edu [med.upenn.edu]

- 10. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 14. cellbiologics.com [cellbiologics.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to Digitonin: Foundational Research and Experimental Applications

Abstract: Digitonin is a steroidal saponin extracted from the foxglove plant, Digitalis purpurea.[1][2][3] Renowned for its specific interaction with cholesterol, it has become an indispensable tool in cell biology and biochemistry.[1][4] This technical guide provides an in-depth overview of digitonin's foundational principles, including its physicochemical properties, mechanism of action, and key applications. It serves as a resource for researchers, scientists, and drug development professionals, offering structured quantitative data, detailed experimental protocols, and visual diagrams of critical processes to facilitate its effective use in the laboratory.

Physicochemical and Detergent Properties

Digitonin is a glycoside composed of a lipophilic aglycone steroid, digitogenin, and a hydrophilic pentasaccharide chain, making it an amphipathic molecule.[1][2][5] This structure confers its properties as a mild, non-ionic detergent, which is crucial for its applications in preserving the native structure of proteins during solubilization.[1][2][6] While it is poorly soluble in water, forming a soapy suspension, it can be dissolved in boiling water or alcohol.[5][7]

Table 1: Physicochemical and Detergent Properties of Digitonin

| Property | Value | References |

|---|---|---|

| Chemical Formula | C₅₆H₉₂O₂₉ | [2][3] |

| Molar Mass | 1229.33 g/mol | [2][3][7] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 244.0–248.5 °C | [2][3] |

| Detergent Type | Non-ionic | [1][2][7] |

| Critical Micelle Concentration (CMC) | < 0.5 mM | [1][3] |

| Aggregation Number | 60 | [1][3][7] |

| Pore Size Formation | ~8 nm |[1] |

Mechanism of Action: Cholesterol-Dependent Permeabilization

The primary mechanism of digitonin's action is its high affinity for 3-β-hydroxysterols, particularly cholesterol, a key component of eukaryotic plasma membranes.[2][4] The process is highly selective and concentration-dependent:

-

Binding and Complexation: The lipophilic steroid portion of digitonin inserts into the lipid bilayer and specifically interacts with cholesterol molecules, forming stable, water-insoluble 1:1 complexes known as "digitonides".[1][8][9]

-

Pore Formation: At low concentrations, the accumulation of these complexes disrupts the local membrane architecture, creating pores approximately 8 nm in diameter.[1][4] This allows for the passage of ions, small molecules, and even proteins across the membrane.

-

Selective Lysis: The efficacy of digitonin is directly related to the cholesterol content of a membrane.[1][4] Plasma membranes, which are rich in cholesterol, are highly susceptible to permeabilization. In contrast, intracellular membranes like the inner mitochondrial membrane and the endoplasmic reticulum, which have very low cholesterol content, remain largely intact at carefully titrated digitonin concentrations.[1][10][11]

-

Solubilization: At concentrations above its CMC, digitonin acts as a detergent, fully disrupting and solubilizing the membrane to form mixed micelles.[12]

Key Research Applications

Digitonin's unique properties make it a versatile tool in various research areas.

-

Selective Permeabilization: It is widely used to permeabilize the plasma membrane while leaving organellar membranes intact. This allows researchers to introduce antibodies, substrates, or other molecules into the cytosol to study intracellular processes, such as enzyme kinetics, protein localization in immunofluorescence, and intracellular staining for flow cytometry.[1][4][11]

-

Isolation of Mitochondria: The resistance of the low-cholesterol inner mitochondrial membrane to digitonin is the basis for a common method of mitochondrial isolation.[10][11] A controlled treatment lyses the plasma membrane, releasing intact, functional mitochondria which can then be isolated via differential centrifugation.[13][14]

-

Membrane Protein Solubilization: As a mild, non-ionic detergent, digitonin is effective at solubilizing membrane proteins while preserving their native structure and function.[6][15] It disrupts lipid-lipid and protein-lipid interactions without breaking protein-protein interactions, making it ideal for studies of membrane protein complexes.[1]

-

Anticancer Research: Digitonin exhibits cytotoxic effects against various cancer cell lines and is being investigated for its potential as an anti-tumor agent.[13] It has also been shown to synergistically enhance the cytotoxicity of other chemotherapeutic agents, potentially by increasing their uptake into cells.[2][10]

Quantitative Data Summary

The precise concentration of digitonin is critical for experimental success, as its effects are highly dose-dependent.

Table 2: Experimentally Determined Optimal Concentrations for Permeabilization

| Cell Type | Application | Optimal Digitonin Concentration | References |

|---|---|---|---|

| 143B Osteosarcoma Cells | Mitochondrial Isolation | 0.02% (w/v) | [10] |

| Human Endothelial Cells (HUVEC) | Respirometry | 10 µg / 10⁶ cells | [12] |

| Adherent Cells (General) | Immunofluorescence | 20-40 µg/mL | [7] |

| Adherent Cells (General) | Immunofluorescence | 100 µM | [4] |

| Suspension Cells (General) | Flow Cytometry | 10 µg/mL |[1] |

Table 3: Cytotoxicity of Digitonin (IC₅₀ Values)

| Cell Line | Cell Type | Incubation Time | IC₅₀ Value (µM) | References |

|---|---|---|---|---|

| Gastric Cancer (MKN1, HGC27, NUGC3) | Human Gastric Adenocarcinoma | 24 hours | 3.875 | [13] |

| 48 hours | 2.004 | [13] | ||

| 72 hours | 1.185 | [13] | ||

| GES-1 | Human Gastric Epithelial | 24 hours | 15.26 | [13] |

| 48 hours | 13.54 | [13] | ||

| 72 hours | 11.13 | [13] | ||

| HEK293 | Human Embryonic Kidney | 1 hour | 30 | [9] |

| Renal Mesangial Cells | Primary Kidney Cells | 1 hour | 18.8 |[9] |

Detailed Experimental Protocols

Note: The optimal digitonin concentration is highly dependent on the cell type, cell density, and purity of the digitonin reagent. It should always be empirically determined through titration.

Protocol 1: Isolation of Mitochondria from Cultured Mammalian Cells

This protocol is adapted from methods utilizing digitonin to selectively permeabilize the plasma membrane for the enrichment of mitochondria.[10][14]

-

Cell Harvesting: Harvest approximately 2 x 10⁷ cells by centrifugation at 500 x g for 10 minutes at 4°C.

-

Washing: Wash the cell pellet once with ice-cold PBS. Centrifuge again and discard the supernatant.

-

Resuspension: Gently resuspend the cell pellet in 1 mL of ice-cold mitochondrial isolation buffer (e.g., MTiso-buffer: 210 mM mannitol, 70 mM sucrose, 3 mM HEPES-KOH pH 7.4, 0.2 mM EGTA).

-

Permeabilization: Add freshly prepared digitonin to a final concentration of ~0.02% (w/v). The optimal concentration must be titrated. Incubate on ice for 5-10 minutes with gentle mixing.

-

Homogenization: Gently homogenize the cell suspension with a Dounce homogenizer (loose pestle) or by passing it through a 25-gauge needle 5-10 times to facilitate the release of mitochondria.

-

Removal of Nuclei: Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Mitochondrial Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Final Wash: Discard the supernatant (cytosolic fraction) and wash the mitochondrial pellet by resuspending it in 1 mL of isolation buffer and repeating the 10,000 x g centrifugation step.

-

Storage: Resuspend the final mitochondrial pellet in a minimal volume of appropriate buffer for downstream analysis.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. arigobio.com [arigobio.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. med.upenn.edu [med.upenn.edu]

- 8. cpos.hku.hk [cpos.hku.hk]

- 9. A Bioluminescent Cytotoxicity Assay for Assessment of Membrane Integrity Using a Proteolytic Biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Digitonin synergistically enhances the cytotoxicity of plant secondary metabolites in cancer cells | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 11. Considerations for Immunofluorescence Staining - Biotium [biotium.com]

- 12. youtube.com [youtube.com]

- 13. Unveiling the Novel Anti - Tumor Potential of Digitonin, a Steroidal Saponin, in Gastric Cancer: A Network Pharmacology and Experimental Validation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. google.com [google.com]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to Exploratory Studies Using Digitonin in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitonin, a steroidal saponin derived from the foxglove plant Digitalis purpurea, is a powerful tool in cell biology for the selective permeabilization of cellular membranes.[1][2] Its unique ability to interact with cholesterol allows for the targeted disruption of the plasma membrane while leaving intracellular organellar membranes, which have lower cholesterol content, intact.[2][3][4][5] This in-depth guide provides a comprehensive overview of the applications of digitonin in exploratory studies, complete with detailed experimental protocols, quantitative data, and visual workflows to facilitate its effective use in the laboratory.

The mechanism of action of digitonin relies on its high affinity for cholesterol, a key component of eukaryotic plasma membranes.[1][2][6][7] Digitonin molecules bind specifically to cholesterol, forming pore-like complexes that disrupt membrane integrity.[6][8][9] This targeted action is dose-dependent, allowing researchers to carefully control which membranes are permeabilized.[6][9][10]

Data Presentation: Quantitative Guide to Digitonin Usage

The precise concentration of digitonin is critical for achieving selective membrane permeabilization. The following tables summarize key quantitative data for the application of digitonin in various cell lines and experimental contexts.

Table 1: Recommended Digitonin Concentrations for Selective Plasma Membrane Permeabilization

| Cell Type | Concentration Range | Purpose | Reference(s) |

| Various Mammalian Cells | 0.01 - 0.02% (w/v) | Selective permeabilization of the plasma membrane for accessing cytosolic enzymes. | [10] |

| Ashbya gossypii (fungus) | 0.001 - 0.005% | Selective permeabilization of the plasma membrane, leaving vacuoles intact. | [11] |

| U87 cells | 2 - 3 µg/mL | Facilitating the delivery of imaging probes without significant cytotoxicity. | [12] |

| General Use | 10 µg/ml | Intracellular staining for flow cytometry. | [13] |

| MCF-7, CEM/ADR5000, CCRF-CEM | 2 - 5 µM | Used in combination with other drugs to enhance cytotoxicity without being toxic on its own. | [14][15] |

Table 2: Cholesterol Content of Different Cellular Membranes

The differential cholesterol content of cellular membranes is the basis for digitonin's selective action.

| Membrane | Cholesterol/Phospholipid Molar Ratio | Susceptibility to Digitonin | Reference(s) |

| Endoplasmic Reticulum, Golgi Apparatus, Mitochondria | 0 - 0.1 | Low | [2] |

| Plasma Membranes | 0.1 - 0.5 | Normal | [2] |

| Erythrocyte Plasma Membrane, Myelin Membranes | ~1 | High | [2] |

| Lens Fiber Cells | >1 | Very High | [2] |

Table 3: Cytotoxicity of Digitonin

While a useful tool, it is important to be aware of the cytotoxic effects of digitonin at higher concentrations.

| Cell Line | Cytotoxic Concentration | Observation | Reference(s) |

| U87 cells | 5 µg/mL | Inhibition of cell viability. | [12] |

| HepG2 cells | Not specified | Fully cytotoxic after 10 minutes of exposure. | [16] |

| Sheep Red Blood Cells | IC50 of 0.0151 mM | Hemolytic effect. | [9] |

Experimental Protocols

Protocol 1: Selective Permeabilization of the Plasma Membrane for Accessing Cytosolic Proteins

This protocol is designed to allow antibodies or other probes access to the cytosol without disrupting intracellular organelles.

Materials:

-

Phosphate-buffered saline (PBS)

-

Digitonin stock solution (e.g., 10 mg/mL in DMSO)

-

Cell culture of interest

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Primary and secondary antibodies

Procedure:

-

Culture cells to the desired confluency on coverslips or in multi-well plates.

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Prepare the digitonin permeabilization buffer by diluting the stock solution in PBS to the desired final concentration (e.g., 10-50 µg/mL). The optimal concentration should be determined empirically for each cell type.

-

Incubate the cells with the digitonin permeabilization buffer for 5-10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 30 minutes.

-

Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips or image the plates using a fluorescence microscope.

Protocol 2: Isolation of Functional Mitochondria

This protocol utilizes a low concentration of digitonin to selectively disrupt the plasma membrane, allowing for the subsequent isolation of intact mitochondria.

Materials:

-

Cell culture or tissue sample

-

Mitochondria isolation buffer (e.g., containing sucrose, MOPS, and EGTA)

-

Digitonin stock solution

-

Dounce homogenizer

-

Centrifuge and tubes

Procedure:

-

Harvest cells or finely mince the tissue.

-

Wash the cells or tissue pieces with ice-cold PBS.

-

Resuspend the pellet in a small volume of mitochondria isolation buffer.

-

Add digitonin to a final concentration that permeabilizes the plasma membrane but not the mitochondrial outer membrane (typically 10-20 µg/mL per 10^7 cells, but requires optimization).

-

Incubate on ice for 1-5 minutes with gentle mixing.

-

Homogenize the cell suspension with a loose-fitting Dounce homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently wash the mitochondrial pellet with mitochondria isolation buffer.

-

Resuspend the mitochondrial pellet in a minimal volume of the desired buffer for downstream applications.

Protocol 3: In Situ Study of Protein Translocation into the Endoplasmic Reticulum (ER)

Digitonin-permeabilized cells provide an excellent system for studying the import of proteins into the ER.

Materials:

-

Semi-confluent cell culture

-

Permeabilization buffer (e.g., containing HEPES, potassium acetate, and magnesium acetate)

-

Digitonin stock solution

-

In vitro translation system (e.g., rabbit reticulocyte lysate)

-

Radiolabeled amino acids (e.g., [35S]-methionine)

-

mRNA encoding the protein of interest with a signal sequence

Procedure:

-

Wash cells with ice-cold permeabilization buffer.

-

Permeabilize the cells by incubating with permeabilization buffer containing a low concentration of digitonin (e.g., 25-50 µg/mL) for 5 minutes on ice.

-

Wash away the digitonin and cytosolic components with permeabilization buffer.

-

Prepare the in vitro translation reaction containing the rabbit reticulocyte lysate, radiolabeled amino acids, and the mRNA of interest.

-

Add the translation mix to the permeabilized cells.

-

Incubate at 30-37°C for 30-60 minutes to allow for protein synthesis and translocation into the ER.

-

To confirm translocation, treat a parallel sample with a protease (e.g., proteinase K). Translocated proteins will be protected from digestion.

-

Analyze the samples by SDS-PAGE and autoradiography.

Mandatory Visualizations

Digitonin's Mechanism of Selective Permeabilization

Caption: Digitonin selectively permeabilizes the high-cholesterol plasma membrane.

Experimental Workflow: Isolation of Mitochondria

Caption: Step-by-step workflow for isolating mitochondria using digitonin.

Signaling Pathway Investigation: Apoptosis and Cytochrome c Release

Caption: Using digitonin to detect cytochrome c release during apoptosis.

References

- 1. pci.uni-heidelberg.de [pci.uni-heidelberg.de]

- 2. biosynth.com [biosynth.com]

- 3. Page loading... [guidechem.com]

- 4. Nuclear Protein Transport in Digitonin Permeabilized Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Page loading... [guidechem.com]

- 7. Interaction of digitonin and its analogs with membrane cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Membrane Disintegration Caused by the Steroid Saponin Digitonin Is Related to the Presence of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective permeabilization for the high-throughput measurement of compartmented enzyme activities in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Digitonin-facilitated delivery of imaging probes enables single-cell analysis of AKT signalling activities in suspension cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. Digitonin synergistically enhances the cytotoxicity of plant secondary metabolites in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Digitonin: An In-depth Technical Guide to a Non-Ionic Biological Detergent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of digitonin, a non-ionic biological detergent widely utilized in life sciences research. This document details its physicochemical properties, mechanism of action, and key applications, with a focus on practical experimental protocols and data presentation for easy reference.

Core Concepts: Understanding Digitonin

Digitonin is a steroidal saponin, a glycoside extracted from the foxglove plant Digitalis purpurea.[1] Its amphipathic nature, possessing both a hydrophilic sugar moiety and a lipophilic steroid backbone, allows it to function as a mild, non-ionic detergent.[1][2] This structure is key to its utility in biological research, particularly its ability to selectively interact with cholesterol-rich membranes.[1][2]

Mechanism of Action: Cholesterol-Dependent Permeabilization

The primary mechanism of digitonin's action involves its high affinity for cholesterol.[2] Digitonin molecules intercalate into cellular membranes and form complexes with cholesterol, leading to the formation of pores.[2][3] This process disrupts the membrane's integrity in a concentration-dependent manner. A key advantage of digitonin is its ability to selectively permeabilize membranes based on their cholesterol content. The plasma membranes of eukaryotic cells are typically rich in cholesterol, while the membranes of organelles like mitochondria have a significantly lower cholesterol concentration.[2] This differential cholesterol content allows for the selective permeabilization of the plasma membrane while leaving organellar membranes largely intact, a property extensively exploited in various experimental protocols.[1][2]

Quantitative Data

The following table summarizes key quantitative properties of digitonin, crucial for designing and troubleshooting experiments.

| Property | Value | References |

| Molecular Formula | C₅₆H₉₂O₂₉ | [4] |

| Molecular Weight | 1229.3 g/mol | [1] |

| Critical Micelle Concentration (CMC) | < 0.5 mM | [2] |

| Aggregation Number | 60 | [2][4] |

| Melting Point | 244.0–248.5 °C | [1] |

Key Applications and Experimental Protocols

Digitonin's unique properties make it an invaluable tool in a variety of research applications, from isolating organelles to studying complex signaling pathways.

Selective Permeabilization of Plasma Membranes

Digitonin is widely used to permeabilize the plasma membrane, allowing the introduction of antibodies, peptides, and other macromolecules into the cytosol to study intracellular processes.[3]

This protocol describes the use of digitonin to permeabilize cells for the detection of intracellular antigens by immunofluorescence.

Reagents:

-

Phosphate Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer: 10-50 µg/mL digitonin in PBS or a suitable buffer like KHM buffer (25 mM HEPES-KOH, pH 7.0, 125 mM KOAc, 2.5 mM Mg(OAc)₂).

-

Blocking Buffer (e.g., 1-5% BSA in PBS)

-

Primary Antibody (specific to the target cytosolic protein)

-

Fluorophore-conjugated Secondary Antibody

-

DAPI or Hoechst stain (for nuclear counterstaining)

-

Mounting Medium

Procedure:

-

Culture cells on sterile coverslips to the desired confluency.

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells with fixation buffer for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Incubate the cells with Permeabilization Buffer for 2-5 minutes at room temperature. The optimal digitonin concentration and incubation time should be determined empirically for each cell type.

-

Wash the cells twice with PBS.

-

Incubate with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

Incubate with the primary antibody, diluted in Blocking Buffer, for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS for 5 minutes each.

-

Incubate with the fluorophore-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstain the nuclei with DAPI or Hoechst stain for 5-10 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the staining using a fluorescence microscope.

Isolation of Mitochondria

The low cholesterol content of mitochondrial membranes allows for the isolation of intact mitochondria from digitonin-permeabilized cells.[1]

This protocol outlines a method for enriching functional mitochondria from cultured cells.

Reagents:

-

PBS, ice-cold

-

Hypotonic Buffer (e.g., 10 mM NaCl, 1.5 mM MgCl₂, 10 mM Tris-HCl, pH 7.5, with protease inhibitors)

-

Digitonin Solution (freshly prepared, e.g., 0.2% in hypotonic buffer)

-

Isotonic Buffer (e.g., 210 mM mannitol, 70 mM sucrose, 5 mM Tris-HCl, pH 7.5, 1 mM EDTA, with protease inhibitors)

Procedure:

-

Harvest cultured cells (e.g., 1 x 10⁷ to 1 x 10⁸ cells) and wash once with ice-cold PBS.

-

Centrifuge at 600 x g for 5 minutes at 4°C. Discard the supernatant.

-

Resuspend the cell pellet in 1 mL of ice-cold Hypotonic Buffer and incubate on ice for 10 minutes.

-

Add 50 µL of 0.2% digitonin to achieve a final concentration of approximately 0.01-0.02%. The optimal concentration needs to be determined for each cell line.

-

Gently mix by inverting the tube and incubate on ice for 5 minutes, with occasional gentle mixing.

-

Add 1 mL of ice-cold Isotonic Buffer to stop the permeabilization.

-

Centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant, which contains the cytosolic fraction.

-

Wash the mitochondrial pellet by resuspending in 1 mL of Isotonic Buffer and centrifuging again at 10,000 x g for 15 minutes at 4°C.

-

The resulting pellet contains the enriched mitochondrial fraction, which can be used for downstream applications such as Western blotting or functional assays.

Membrane Protein Extraction

Digitonin can be used as a mild detergent to solubilize membrane proteins, often in combination with other detergents like Triton X-100 for sequential extraction.

This protocol allows for the separation of cytosolic proteins from membrane-bound proteins.

Reagents:

-

PBS, ice-cold

-

Digitonin Lysis Buffer (e.g., 0.015% (w/v) digitonin, 10 mM PIPES pH 6.8, 300 mM sucrose, 100 mM NaCl, 3 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

-

Triton X-100 Lysis Buffer (e.g., 0.5% (v/v) Triton X-100, 10 mM PIPES pH 7.4, 300 mM sucrose, 100 mM NaCl, 3 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

Procedure:

-

Wash cultured cells with ice-cold PBS and pellet them by centrifugation.

-

Resuspend the cell pellet in ice-cold Digitonin Lysis Buffer.

-

Incubate on a rotator for 10 minutes at 4°C to selectively permeabilize the plasma membrane.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C.

-

Collect the supernatant, which contains the cytosolic protein fraction.

-

Wash the remaining pellet with Digitonin Lysis Buffer without digitonin.

-

Resuspend the pellet in ice-cold Triton X-100 Lysis Buffer to solubilize membrane proteins.

-

Incubate on a rotator for 30 minutes at 4°C.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C.

-

The supernatant contains the solubilized membrane protein fraction.

Visualization of Workflows and Pathways

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Mitochondria Isolation using Digitonin.

Caption: Sequential Extraction of Cytosolic and Membrane Proteins.

Signaling Pathway Analysis: The Akt Pathway

Digitonin permeabilization is instrumental in studying intracellular signaling cascades, such as the PI3K/Akt pathway, by allowing antibodies to access cytosolic and membrane-associated signaling proteins.[4]

Caption: Analysis of the Akt Signaling Pathway using Digitonin.

Conclusion

Digitonin remains a cornerstone detergent in cell biology and biochemistry due to its mild, non-ionic nature and its unique ability to selectively permeabilize cholesterol-rich membranes. This property enables a wide range of applications, from the gentle isolation of organelles to the intricate study of intracellular signaling pathways. The protocols and data presented in this guide offer a practical framework for researchers to effectively utilize digitonin in their experimental designs. As with any detergent-based method, empirical optimization of concentrations and incubation times is crucial for achieving reliable and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. Immunofluorescence staining of Akt and pAkt [bio-protocol.org]

- 3. Digitonin-facilitated delivery of imaging probes enables single-cell analysis of AKT signalling activities in suspension cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

An In-Depth Technical Guide to the Chemical Properties and Structure of Digitonin

Digitonin, a steroidal saponin derived from the foxglove plant (Digitalis purpurea), is a powerful biochemical tool for researchers, scientists, and drug development professionals.[1][2] Its unique amphipathic nature and specific affinity for cholesterol make it an invaluable detergent for solubilizing membrane proteins, permeabilizing cell membranes, and studying cellular processes. This guide provides a comprehensive overview of the chemical properties, structure, and key applications of digitonin, complete with detailed experimental protocols and visualizations.

Chemical Properties and Structure

Digitonin is a glycoside composed of a steroidal aglycone, digitogenin, and a pentasaccharide chain.[2][3] The hydrophobic steroid backbone allows it to interact with lipids, while the hydrophilic sugar chain confers some water solubility and mediates interactions with aqueous environments.

Physicochemical Properties

The key physicochemical properties of digitonin are summarized in the table below, providing a quick reference for its use in experimental design.

| Property | Value | References |

| Molecular Formula | C₅₆H₉₂O₂₉ | [1][4] |

| Molecular Weight | 1229.31 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 230-240 °C (decomposes) | [1][5] |

| Solubility | - Soluble in warm ethanol (100mg in 4ml) - Soluble in DMSO and DMF (~30 mg/ml) - Sparingly soluble in water; forms a colloidal solution upon heating (~5% w/v at 95-98°C) | [4][6] |

| Optical Rotation | [α]20/D −54° (c = 2.8 in methanol) | [5] |

| Critical Micelle Concentration (CMC) | < 0.5 mM | [3][7] |

| Aggregation Number | 60 | [3][7] |

| Average Micellar Weight | 70,000 Da | [7] |

Chemical Structure

The structure of digitonin is central to its function. It consists of two main components:

-

Digitogenin: A spirostan sapogenin which forms the hydrophobic, steroid-based core of the molecule.

-

Pentasaccharide Chain: A branched sugar chain attached to the digitogenin. This hydrophilic portion consists of two glucose, two galactose, and one xylose monosaccharide units.[2][3]

Mechanism of Action: The Role of Cholesterol

The primary mechanism of digitonin's biological activity is its specific interaction with β-hydroxysterols, most notably cholesterol, which is abundant in eukaryotic cell membranes.[8] This interaction is concentration-dependent and can lead to either membrane permeabilization or complete solubilization.

At low concentrations, digitonin molecules insert into the lipid bilayer and form complexes with cholesterol. This process disrupts the local membrane structure, creating pores that allow the passage of small molecules and ions.[8] At higher concentrations, the extensive complexation with cholesterol leads to the complete disruption of the membrane, resulting in cell lysis.[8]

Key Applications and Experimental Protocols

Digitonin's unique properties make it a versatile tool in various biochemical and cell biology applications.

Selective Permeabilization of Cell Membranes

Digitonin can be used to selectively permeabilize the plasma membrane, which is rich in cholesterol, while leaving the membranes of organelles like mitochondria (which have low cholesterol content) intact. This allows for the study of cytosolic proteins and the function of intact organelles within the cell.

Experimental Protocol: Selective Permeabilization of Cultured Cells

-

Cell Preparation: Culture cells to the desired confluency on coverslips or in culture dishes.

-

Washing: Gently wash the cells twice with an appropriate buffer, such as phosphate-buffered saline (PBS) or a potassium-based buffer (e.g., KHM buffer: 25 mM HEPES-KOH, pH 7.0, 125 mM KOAc, 2.5 mM Mg(OAc)₂).

-

Permeabilization: Prepare a fresh solution of digitonin in the chosen buffer at a concentration ranging from 20 to 40 µg/mL. The optimal concentration should be determined empirically for each cell type. Incubate the cells with the digitonin solution for 2-5 minutes at room temperature.

-

Removal of Cytosolic Components: Gently aspirate the digitonin solution and wash the cells with the buffer to remove the released cytosolic proteins.

-

Fixation and Further Analysis: The permeabilized cells can then be fixed (e.g., with 2% formaldehyde for 30 minutes) for immunofluorescence microscopy or used directly in assays to study organellar function.

Solubilization and Extraction of Membrane Proteins

As a mild non-ionic detergent, digitonin is effective in solubilizing membrane proteins while often preserving their native structure and function. This is particularly useful for the study of G-protein coupled receptors (GPCRs) and other sensitive membrane proteins.

Experimental Protocol: Membrane Protein Extraction from Cultured Cells

-

Cell Harvesting: Harvest cultured cells and wash them twice with ice-cold PBS.

-

Cell Lysis (Cytosolic Fraction Removal): Resuspend the cell pellet in a digitonin-based extraction buffer (e.g., 50 mM HEPES, 150 mM NaCl, 25 µg/mL digitonin) and incubate on ice for 10 minutes with gentle agitation. Centrifuge at a low speed (e.g., 2000 x g for 5 minutes) to pellet the cells and collect the supernatant containing the cytosolic fraction.

-

Membrane Protein Solubilization: Resuspend the pellet in a Triton X-100 based buffer (or another suitable detergent) to solubilize the membrane proteins. Incubate on ice for 30 minutes with agitation.

-

Clarification: Centrifuge at a high speed (e.g., 16,000 x g for 20 minutes) to pellet the insoluble debris. The supernatant now contains the solubilized membrane proteins.

-

Downstream Analysis: The extracted membrane proteins can be used for various downstream applications, such as Western blotting, immunoprecipitation, or functional assays.

Hemolytic Activity Assay

The ability of digitonin to lyse red blood cells (erythrocytes), which have cholesterol-rich membranes, is a classic demonstration of its membrane-disrupting activity. The hemolytic assay is often used to determine the concentration at which a substance, such as digitonin, causes 50% of the red blood cells to lyse (HC₅₀).

Experimental Protocol: Hemolytic Activity Assay

-

Preparation of Red Blood Cells (RBCs): Obtain fresh blood (e.g., sheep or human) and wash the RBCs three times with isotonic PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspension. After the final wash, prepare a 2% (v/v) suspension of RBCs in PBS.

-

Preparation of Digitonin Dilutions: Prepare a series of dilutions of digitonin in PBS.

-

Incubation: In a 96-well plate, mix equal volumes of the 2% RBC suspension and each digitonin dilution. Include a negative control (RBCs in PBS only) and a positive control (RBCs in a hypotonic solution like deionized water to induce 100% lysis).

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Centrifugation: Centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.

-

Measurement of Hemolysis: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of hemolysis for each digitonin concentration relative to the positive control.

References

- 1. documents.thermofisher.cn [documents.thermofisher.cn]

- 2. researchgate.net [researchgate.net]

- 3. Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Khan Academy [khanacademy.org]

- 5. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Signaling through G protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

A Technical Guide to the Historical Applications of Digitonin in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitonin, a steroidal saponin extracted from the foxglove plant (Digitalis purpurea), has played a pivotal role in the advancement of cellular and molecular biology. Its unique property of selectively interacting with cholesterol has made it an invaluable tool for researchers seeking to dissect the intricate workings of the cell. This technical guide provides an in-depth exploration of the historical applications of digitonin, offering a retrospective look at the foundational techniques that have paved the way for modern scientific discovery. By understanding the origins and methodologies of these classic experiments, researchers can gain a deeper appreciation for the evolution of cell biology and the enduring utility of this remarkable molecule.

Core Mechanism of Action: A Cholesterol-Dependent Interaction

The scientific utility of digitonin is fundamentally linked to its high affinity for cholesterol, a major component of eukaryotic plasma membranes. Digitonin molecules interact with cholesterol to form insoluble complexes, effectively creating pores in cholesterol-rich membranes. This process of selective permeabilization is the cornerstone of its various applications. The concentration of digitonin is a critical experimental parameter, as it dictates the extent of membrane disruption. At low concentrations, digitonin selectively permeabilizes the plasma membrane, which has a high cholesterol-to-phospholipid ratio, while leaving the membranes of intracellular organelles, such as mitochondria and the endoplasmic reticulum, largely intact due to their lower cholesterol content. At higher concentrations, digitonin can disrupt these internal membranes as well.

Historical Applications of Digitonin

Digitonin's unique properties were harnessed in a variety of pioneering research areas:

Quantitative Determination of Cholesterol

Long before the advent of modern enzymatic assays, digitonin was the primary reagent for the quantitative analysis of cholesterol in biological samples. This application was pioneered by Nobel laureate Adolf Windaus in the early 20th century and later refined in methods like the Schoenheimer-Sperry method. The principle of this gravimetric method was the precipitation of cholesterol from a sample as an insoluble digitonide complex.

Key Features of the Digitonin-Based Cholesterol Assay:

-

Specificity: Digitonin specifically precipitates free 3-β-hydroxysteroids, including cholesterol.

-

Quantitative Precipitation: The formation of a stable, insoluble complex allowed for the accurate measurement of cholesterol by weight.

-

Fractionation: This method could distinguish between free cholesterol and esterified cholesterol after a saponification step to hydrolyze the esters.

Selective Permeabilization of the Plasma Membrane

The ability of digitonin to selectively permeabilize the plasma membrane revolutionized the study of intracellular processes. By creating pores in the cell's outer boundary, researchers could introduce or remove molecules from the cytoplasm without lysing the entire cell, thus preserving the integrity and function of organelles.

Table 1: Historical Concentrations of Digitonin for Selective Plasma Membrane Permeabilization

| Application | Typical Digitonin Concentration (w/v) | Target Cell/Tissue | Outcome |

| Release of Cytosolic Enzymes | 0.01% - 0.02% | Mammalian Cells | Release of cytoplasmic contents while retaining mitochondrial and other organellar integrity.[1] |

| Introduction of Antibodies and Substrates | 0.005% - 0.05% | Various Eukaryotic Cells | Access of macromolecules to the cytoplasm for immunofluorescence or enzyme activity studies. |

| Nuclear Import/Export Assays | 0.002% - 0.005% | Cultured Mammalian Cells | Permeabilization of the plasma membrane without compromising the nuclear envelope's integrity.[2][3][4][5] |

Subcellular Fractionation and Isolation of Organelles

Digitonin's concentration-dependent effects on different cellular membranes were instrumental in early methods of subcellular fractionation. By carefully titrating the digitonin concentration, researchers could sequentially disrupt the plasma membrane and then organellar membranes to isolate specific cellular components. This was particularly significant for the isolation of functional mitochondria.

Experimental Workflow: Historical Mitochondria Isolation using Digitonin

Caption: Workflow for isolating mitochondria using digitonin.

Solubilization of Membrane Proteins

As a mild, non-ionic detergent, digitonin was historically used to solubilize membrane proteins while preserving their native structure and function. Its ability to break lipid-lipid and protein-lipid interactions without denaturing the protein was crucial for the early studies of membrane-bound enzymes and receptors.

Table 2: Comparison of Digitonin with Other Detergents Used Historically

| Detergent | Type | Critical Micelle Concentration (CMC) | Key Historical Application |

| Digitonin | Non-ionic | ~0.4-0.6 mM | Solubilization of eukaryotic membrane proteins with retention of activity.[6][7][8] |

| Triton X-100 | Non-ionic | ~0.2-0.9 mM | General membrane solubilization, often leading to protein denaturation. |

| CHAPS | Zwitterionic | ~4-8 mM | Solubilization of membrane proteins while maintaining protein-protein interactions. |

| Sodium Dodecyl Sulfate (SDS) | Anionic | ~7-10 mM | Strong, denaturing detergent used for protein electrophoresis. |

Classic Experimental Protocols

Historical Protocol: Gravimetric Determination of Cholesterol using Digitonin (Windaus Method, circa 1909)

This protocol is a representation of the historical method and should be adapted with modern safety precautions.

Materials:

-

Sample containing cholesterol (e.g., tissue extract, serum)

-

95% Ethanol

-

Diethyl ether

-

1% Digitonin in 90% hot ethanol

-

Acetone

-

Hot water bath

-

Filter crucible (Gooch crucible)

-

Drying oven

Procedure:

-

Extraction: The biological sample was first treated with a solvent mixture, typically ethanol and ether, to extract the lipids, including cholesterol.

-

Saponification (for total cholesterol): To measure total cholesterol, the lipid extract was heated with a strong alkali (e.g., potassium hydroxide in ethanol) to hydrolyze cholesterol esters into free cholesterol and fatty acids.

-

Precipitation: A solution of 1% digitonin in hot 90% ethanol was added to the cholesterol-containing extract. The mixture was then cooled, allowing the cholesterol digitonide to precipitate out of the solution.

-

Isolation: The precipitate was collected by filtration through a pre-weighed filter crucible.

-

Washing: The collected precipitate was washed sequentially with acetone and ether to remove any co-precipitated impurities.

-

Drying and Weighing: The crucible containing the purified cholesterol digitonide was dried in an oven at a constant temperature (e.g., 100-110°C) until a constant weight was achieved.

-

Calculation: The weight of the cholesterol was calculated from the weight of the digitonide precipitate using the known stoichiometry of the digitonin-cholesterol complex.

Historical Protocol: Subcellular Fractionation of Hepatocytes using Digitonin (circa 1980)

This protocol is based on the principles of digitonin-based fractionation developed in the mid to late 20th century.[9]

Materials:

-

Isolated rat hepatocytes

-

Fractionation Buffer: (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.4)

-

Digitonin stock solution (e.g., 1% in fractionation buffer)

-

Centrifuge

Procedure:

-

Cell Harvest: Hepatocytes were harvested and washed in ice-cold fractionation buffer.

-

Plasma Membrane Permeabilization: The cell pellet was resuspended in fractionation buffer containing a low concentration of digitonin (e.g., 0.01-0.015% w/v) and incubated for a short period (e.g., 1-5 minutes) on ice.

-

Separation of Cytosol: The suspension was centrifuged at a low speed (e.g., 1,000 x g for 5 minutes) to pellet the permeabilized cells (containing intact organelles). The supernatant, containing the cytosolic fraction, was carefully collected.

-

Mitochondrial Release (Optional): The cell pellet was then resuspended in a buffer containing a higher concentration of digitonin or subjected to gentle homogenization to disrupt the organellar membranes and release the mitochondria.

-